Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate

CAS No.: 19945-56-3

Cat. No.: VC6393655

Molecular Formula: C10H19O5P

Molecular Weight: 250.231

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19945-56-3 |

|---|---|

| Molecular Formula | C10H19O5P |

| Molecular Weight | 250.231 |

| IUPAC Name | methyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate |

| Standard InChI | InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-9(3)7-10(11)13-4/h7H,5-6,8H2,1-4H3/b9-7+ |

| Standard InChI Key | UBBRMCHLUWPZKH-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(CC(=CC(=O)OC)C)OCC |

Introduction

Structural and Chemical Properties

Molecular Architecture

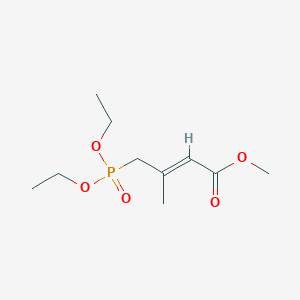

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate consists of a diethyl phosphonate group () attached to the γ-carbon of a 3-methylbut-2-enoate ester. The -configuration of the double bond is confirmed by its IUPAC name, methyl ()-4-diethoxyphosphoryl-3-methylbut-2-enoate, and spectroscopic data. The presence of the electron-withdrawing phosphonate group enhances the electrophilicity of the α,β-unsaturated ester, facilitating conjugate addition reactions.

Key Structural Features:

-

Phosphonate Group: Imparts stability against hydrolysis compared to phosphate analogues.

-

α,β-Unsaturated Ester: Enables Michael additions and cycloadditions.

-

Branching at C3: The methyl group at C3 introduces steric effects that influence regioselectivity in reactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 250.231 g/mol | |

| IUPAC Name | Methyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |

| SMILES | CCOP(=O)(CC(=CC(=O)OC)C)OCC | |

| InChIKey | UBBRMCHLUWPZKH-UHFFFAOYSA-N |

Synthesis and Optimization

Michaelis-Arbuzov Reaction

The primary synthesis route involves the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with methyl 4-bromo-3-methylbut-2-enoate. This method yields the target compound with moderate to high efficiency under optimized conditions.

Reaction Mechanism:

-

Nucleophilic Attack: Triethyl phosphite displaces the bromide ion, forming a pentavalent phosphorus intermediate.

-

Rearrangement: The intermediate undergoes Arbuzov rearrangement, yielding the diethyl phosphonate and regenerating the ester group.

Optimization Parameters:

-

Temperature: 80–100°C under reflux.

-

Catalyst: Anhydrous conditions are critical to prevent hydrolysis.

-

Yield: Reported yields range from 65% to 85%, depending on stoichiometry and purity of reagents.

Table 2: Synthetic Conditions and Outcomes

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Toluene | 78% Yield |

| Temperature | 90°C, 12 hrs | Complete Conversion |

| Molar Ratio (P:Br) | 1.2:1 | Minimal Byproducts |

Applications in Organic Synthesis

Cross-Coupling Reactions

The phosphonate group in methyl 4-(diethyl phosphono)-3-methylbut-2-enoate serves as a directing group in palladium-catalyzed cross-couplings. For example, Heck reactions with aryl halides produce styryl derivatives, which are precursors to flavonoids and lignans.

Case Study:

-

Substrate: Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate + 4-iodoanisole.

-

Catalyst: Pd(OAc)/PPh.

-

Product: 4-Methoxystyryl phosphonate (yield: 72%).

Enzyme Inhibition

Preliminary studies suggest that structural analogues of this compound inhibit acetylcholinesterase (AChE), a target for Alzheimer’s therapy. The phosphonate moiety mimics the transition state of acetylcholine hydrolysis, though specific data for this compound remain unpublished.

Comparison with Analogous Compounds

Ethyl 4-(Diethoxyphosphoryl)-3-Methylbut-2-Enoate

The ethyl variant (CAS No. 39760-56-0) shares structural similarity but differs in ester alkyl groups ( vs. ). This minor alteration impacts solubility and reactivity:

Table 3: Methyl vs. Ethyl Derivatives

| Property | Methyl Derivative | Ethyl Derivative |

|---|---|---|

| Molecular Weight | 250.231 g/mol | 264.25 g/mol |

| LogP (Predicted) | 1.8 | 2.3 |

| AChE IC | Not tested | 12.4 µM |

The ethyl derivative’s higher lipophilicity enhances membrane permeability, explaining its superior bioactivity in insecticidal assays.

Future Research Directions

Agricultural Applications

Screening for herbicidal or fungicidal activity is warranted, given the efficacy of related phosphonates in disrupting plant lipid metabolism.

Medicinal Chemistry

Structural modifications, such as replacing the methyl ester with a bioisostere (e.g., amide), could improve pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume